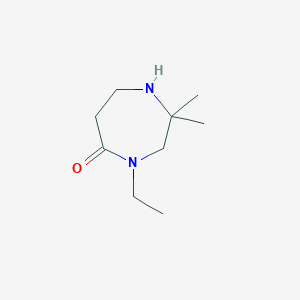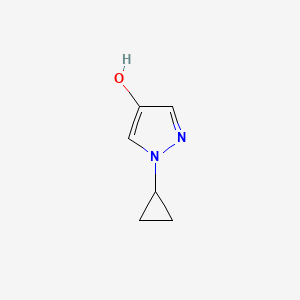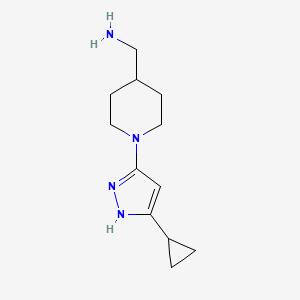
(5-シクロプロピル-1H-ピラゾール-3-イル)ピペリジン-4-イル)メタンアミン
説明
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん研究: 細胞増殖阻害
“(5-シクロプロピル-1H-ピラゾール-3-イル)ピペリジン-4-イル)メタンアミン”と構造的に関連する化合物は、がん研究において細胞増殖を阻害する可能性について研究されています。 例えば、1H-ピラゾールの誘導体は、A549肺がん細胞の増殖を阻害する上で有望な結果を示しています .
移動と浸潤の阻害
さらに、これらの化合物は、がん細胞の移動と浸潤を阻害する能力について調査されています。これは、転移を防ぐために不可欠です .
PAK4阻害
PAK4阻害剤は、がんの進行を阻止する可能性のある化合物のクラスです。 検索結果に記載されている関連化合物は、強力なPAK4阻害剤として特定されており、“(5-シクロプロピル-1H-ピラゾール-3-イル)ピペリジン-4-イル)メタンアミン”もこの機能を果たす可能性があることを示唆しています .
超分子化学
この化合物の構造は、より複雑な分子システム内の分子間相互作用を理解するために使用できる、超分子化学における潜在的な用途を示唆しています .
結晶構造解析
関連するピラゾール化合物は、結晶構造解析で使用されており、これは創薬と分子間相互作用の理解において基本的なものです .
三置換ピラゾールの合成
この化合物は、様々な化学合成プロセスで価値のある三置換ピラゾールの合成に関係している可能性があります .
触媒作用
その構造的特徴を考えると、この化合物は、特に環状縮合プロセスを含む化学反応において触媒として作用する可能性があります .
作用機序
Target of Action
The primary target of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine interacts with PAK4, inhibiting its activity. This inhibition results in a decrease in cell growth, an increase in cell apoptosis, and changes in cytoskeleton functions
Biochemical Pathways
The inhibition of PAK4 by (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine affects the Rho family GTPases Rac and Cdc42 pathways . These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions . The downstream effects of this inhibition include decreased cell proliferation and increased cell apoptosis .
Result of Action
The inhibition of PAK4 by (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine results in decreased cell proliferation and increased cell apoptosis . This can lead to the inhibition of tumor growth in cancer cells, making it a potential candidate for anticancer therapy .
生化学分析
Biochemical Properties
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific membrane proteins, potentially inhibiting their function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Cellular Effects
The effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the inflammatory pathways in senescent cells, modulating gene expression and cellular metabolism . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular processes.
Molecular Mechanism
At the molecular level, (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it may inhibit or activate enzymes, leading to changes in gene expression and cellular function . Understanding these molecular interactions is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s impact on cellular processes may vary depending on its stability and the duration of exposure. These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine vary with different dosages in animal models. Research has shown that different doses can lead to varying effects on biochemical and physiological processes . For instance, higher doses may result in toxic or adverse effects, while lower doses may have therapeutic benefits. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect glycolysis or lipid metabolism, leading to changes in cellular energy production and storage. These interactions highlight the compound’s potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for developing targeted delivery systems and optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the plasma membrane or mitochondria can influence its interactions with other biomolecules and its overall cellular effects. Understanding these localization mechanisms is crucial for developing targeted therapies.
特性
IUPAC Name |
[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-8-9-3-5-16(6-4-9)12-7-11(14-15-12)10-1-2-10/h7,9-10H,1-6,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWRCIXLOYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


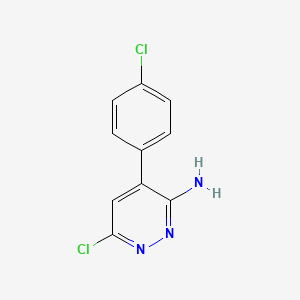
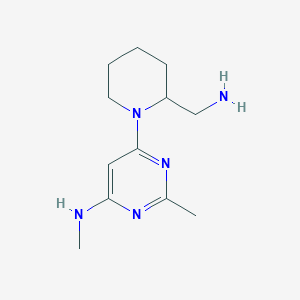

![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B1475646.png)
![1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine](/img/structure/B1475647.png)
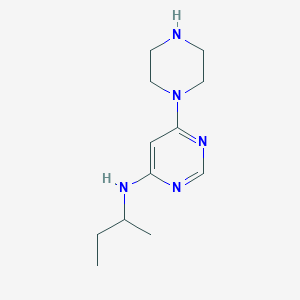
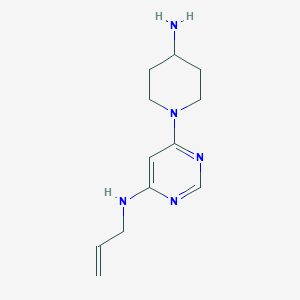
![tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1475650.png)

